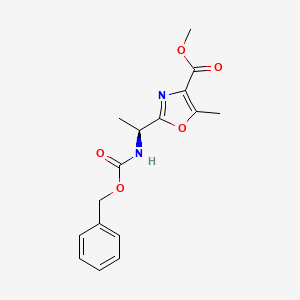

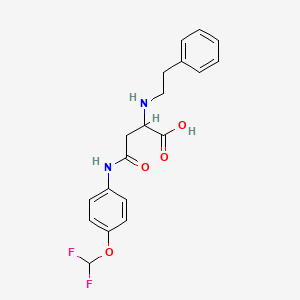

4-((4-(Difluoromethoxy)phenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-((4-(Difluoromethoxy)phenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid” is a complex organic molecule. It contains a difluoromethoxy group attached to a phenyl ring, which is further connected to a butanoic acid chain via an amino link. Another phenethylamino group is attached to the butanoic acid chain .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the introduction of the difluoromethoxy group to the phenyl ring, the formation of the amide bond between the phenyl ring and the butanoic acid chain, and the attachment of the phenethylamino group .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The difluoromethoxy group would introduce electron-withdrawing fluorine atoms, which could have significant effects on the chemical properties of the molecule .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide bond could be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the difluoromethoxy group could increase its lipophilicity, potentially enhancing its ability to cross biological membranes .Applications De Recherche Scientifique

Optical Gating of Photosensitive Synthetic Ion Channels

The use of photolabile protecting groups, similar in function to the compound of interest, has demonstrated significant potential in the optical gating of nanofluidic devices based on synthetic ion channels. These molecules can be irradiated to generate hydrophilic groups from hydrophobic precursors, facilitating UV-light-triggered permselective transport of ionic species. This application highlights the potential for integrating such compounds into multifunctional devices for controlled release, sensing, and information processing (Ali et al., 2012).

Fluorinated Amino Acids in NMR

The synthesis and application of fluorinated amino acids for sensitive detection in 19F NMR indicate another area of research relevance. These fluorinated compounds exhibit distinct conformational preferences, enhancing the sensitivity and utility of NMR probes in medicinal chemistry. This area suggests the potential of 4-((4-(Difluoromethoxy)phenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid in probes and studies requiring high sensitivity in detection (Tressler & Zondlo, 2014).

Protecting Groups in Peptide Synthesis

The utility of specific protecting groups for the N-H terminal of amino acids in peptide synthesis reveals another dimension of application. These protecting groups, similar in chemical manipulation potential to the compound , are essential for peptide bond formation without racemization, indicating the significance of such compounds in synthetic chemistry and drug development (Gorbunova et al., 1991).

Supramolecular Synthons in Crystal Engineering

Investigations into the crystal structures of related compounds, focusing on supramolecular synthons like hetero R2^2(8) synthon, suggest the utility of 4-((4-(Difluoromethoxy)phenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid in crystal engineering. These studies provide insights into the molecular interactions that facilitate the formation of desired crystal architectures for materials science applications (PrakashShet et al., 2018).

Molecular Docking and Biological Activity

Molecular docking studies of structurally similar compounds have shown significant potential in identifying biological activities and interactions with biological targets. This application underscores the importance of such molecules in drug discovery and the development of therapeutic agents (Vanasundari et al., 2018).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-[4-(difluoromethoxy)anilino]-4-oxo-2-(2-phenylethylamino)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F2N2O4/c20-19(21)27-15-8-6-14(7-9-15)23-17(24)12-16(18(25)26)22-11-10-13-4-2-1-3-5-13/h1-9,16,19,22H,10-12H2,(H,23,24)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMFYYFSDTIGFCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(CC(=O)NC2=CC=C(C=C2)OC(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F2N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((4-(Difluoromethoxy)phenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pentanamide](/img/structure/B2683839.png)

![N-(2-fluorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2683844.png)

![9-[(2,5-Dimethylphenyl)methyl]-5-methyl-3-(4-methylphenyl)-5,7,9-trihydro-1,2, 4-triazolo[3,4-i]purine-6,8-dione](/img/structure/B2683846.png)

![5-amino-N-(3-methoxyphenyl)-1-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2683847.png)

![N-(3,4-difluorophenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2683848.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-butyl-N-ethylsulfamoyl)benzamide](/img/structure/B2683849.png)

![2-[(2,4-difluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2683852.png)

(prop-2-yn-1-yl)amine](/img/structure/B2683853.png)

![(E)-methyl 2-(6-ethyl-2-((4-tosylbutanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2683861.png)